TETRAKIS(ACETATO)BIS(CYCLOPENTADIENYL)D
Description
Properties
CAS No. |
11077-92-2 |
|---|---|
Molecular Formula |
2C5H5.2C4H6O4V |
Molecular Weight |
468.248 |
Origin of Product |
United States |
Synthetic Methodologies for Tetrakis Acetato Bis Cyclopentadienyl Divanadium Iii and Analogous Systems
Precursor Synthesis and Ligand Functionalization
The construction of Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) fundamentally relies on the availability of suitable starting materials that provide the essential cyclopentadienyl (B1206354) and acetate (B1210297) ligands.
Synthesis of Cyclopentadienyl Precursors
The cyclopentadienyl ligand (C₅H₅⁻, Cp) is a cornerstone of organometallic chemistry, valued for its ability to stabilize metal centers. rsc.org The primary precursor for introducing the Cp ligand is typically a salt of cyclopentadiene (B3395910), such as sodium cyclopentadienide (B1229720) (NaCp) or cyclopentadienyl magnesium bromide (CpMgBr). These are commonly prepared by the deprotonation of freshly cracked cyclopentadiene monomer using a strong base like sodium hydride or a Grignard reagent. rsc.org For more complex systems, substituted cyclopentadienyl ligands can be synthesized through various organic methodologies to tune the electronic and steric properties of the final metal complex.
Another key precursor in vanadium chemistry is vanadocene dichloride, (C₅H₅)₂VCl₂, which is synthesized from the reaction of a vanadium(IV) source like vanadium tetrachloride (VCl₄) with a cyclopentadienylating agent. acs.org Vanadocene dichloride itself can serve as a starting material for a variety of bis(cyclopentadienyl)vanadium (B1143444) compounds. acs.org
| Precursor | Formula | Synthesis Method | Reference |
| Sodium Cyclopentadienide | NaC₅H₅ | Deprotonation of cyclopentadiene with sodium hydride. | rsc.org |
| Vanadocene Dichloride | (C₅H₅)₂VCl₂ | Reaction of VCl₄ with NaC₅H₅. | acs.org |
Preparation of Acetate Ligand Sources
Acetate (CH₃COO⁻) ligands are typically introduced from simple and commercially available sources. Acetic acid itself can react directly with basic metal complexes. nih.gov Alternatively, alkali metal acetates, such as sodium acetate (NaOAc), are commonly employed in salt metathesis reactions. researchgate.net The choice of the acetate source often depends on the specific reaction pathway and the nature of the vanadium precursor.
Reaction Pathways and Conditions for Dinuclear Vanadium Complex Formation
The assembly of the target dinuclear vanadium complex can be envisioned through several synthetic strategies.
Direct Metalation Approaches
This approach would involve the direct reaction of a vanadium source with both cyclopentadiene and an acetate source. However, controlling the stoichiometry and preventing the formation of mixtures of products can be challenging. A more controlled direct metalation might involve the reaction of a pre-formed vanadium acetate complex with a cyclopentadienylating agent.
Ligand Exchange Reactions in Vanadium Systems
Ligand exchange is a common and powerful method in coordination chemistry for the synthesis of new complexes. nih.gov In the context of the target molecule, a plausible route involves the reaction of a vanadium-cyclopentadienyl precursor with an acetate source. For instance, reacting vanadocene dichloride, (C₅H₅)₂VCl₂, with a stoichiometric amount of an acetate salt like sodium acetate could lead to the substitution of the chloride ligands with acetate groups. The formation of the dinuclear structure would likely involve subsequent rearrangement or bridging reactions between monomeric intermediates. The reaction of vanadocene dichloride with various carboxylic acids has been shown to produce bis(carboxylato)vanadium(IV) complexes. youtube.com
Another potential pathway is the reaction of vanadocene, (C₅H₅)₂V, with acetic acid. This would represent an oxidative addition where the V(II) center is oxidized to V(III) with concomitant protonation and coordination of the acetate ligands.
| Reactants | Product Type | Reaction Type |
| (C₅H₅)₂VCl₂ + Carboxylate Salt | (C₅H₅)₂V(OOCR)₂ | Ligand Exchange |
| (C₅H₅)₂V + Carboxylic Acid | Potential formation of V(III) carboxylate complex | Oxidative Addition |
Redox-Mediated Synthesis Routes
Redox-mediated reactions offer another avenue for the synthesis of the target V(III) complex. mdpi.com This could involve starting from a higher or lower oxidation state of vanadium. For example, a vanadium(IV) precursor, such as a vanadyl salt, could be reduced in the presence of cyclopentadienyl and acetate ligands. Conversely, a lower oxidation state vanadium complex, like V(II), could be oxidized. mdpi.com The oxidative addition of acetic acid to vanadocene, as mentioned earlier, falls into this category, as the vanadium center is oxidized from +2 to +3. nih.govmdpi.com The precise control of the redox potential is crucial to isolate the desired V(III) dinuclear species without over-oxidation or incomplete reaction.
Purification Techniques for Dinuclear Organometallic Compounds
The purification of air-sensitive dinuclear organometallic compounds like Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) is a critical step to obtain a product of high purity, suitable for further characterization and reactivity studies. Given the sensitivity of these compounds to oxygen and moisture, all purification procedures must be conducted under an inert atmosphere, typically using a Schlenk line or a glovebox. thieme-connect.de
Crystallization is one of the most effective methods for purifying solid organometallic compounds. This technique relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent mixture at varying temperatures. For the target compound, a suitable solvent would be one in which it is sparingly soluble at low temperatures but more soluble at higher temperatures. The process would involve dissolving the crude product in a minimal amount of a warm, appropriate solvent (e.g., toluene (B28343), THF, or a mixture thereof), followed by slow cooling to induce the formation of crystals. Low-temperature crystallization is often favored to obtain high-purity crystals. The entire process, including filtration of the crystals, must be performed under an inert atmosphere. thieme-connect.de
Chromatography is another powerful purification technique. For air-sensitive compounds, a modified version of flash chromatography is often employed. numberanalytics.com This involves packing a chromatography column with a suitable stationary phase (e.g., silica (B1680970) gel or alumina (B75360) that has been dried and deoxygenated) under an inert atmosphere. The crude product is then loaded onto the column and eluted with an appropriate deoxygenated and dried solvent or solvent mixture. The key to this technique is maintaining an inert atmosphere throughout the entire process, from packing the column to collecting the fractions. This can be achieved using specially designed glassware and techniques that prevent the ingress of air.
Sublimation can be a viable purification method for compounds that are sufficiently volatile and thermally stable. The crude product is heated under high vacuum, causing it to sublime and then deposit as a purified solid on a cold surface, leaving non-volatile impurities behind. Given that the target compound decomposes at 200 °C, this method would require careful temperature control to avoid degradation.
The choice of purification method depends on the physical properties of the compound and the nature of the impurities. A combination of these techniques may be necessary to achieve the desired level of purity.
Atom Economy and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly important in the design of synthetic routes for all chemical compounds, including organometallics. Atom economy, a concept introduced by Barry Trost, is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org
The probable synthesis of Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) via the reaction of vanadocene with acetic acid is a substitution reaction. Substitution and elimination reactions are inherently less atom-economical than addition or rearrangement reactions, as they necessarily generate byproducts. rsc.orgnih.gov
The atom economy for the proposed synthesis can be calculated as follows:
Reaction: 2 (C₅H₅)₂V + 4 CH₃COOH → [V(C₅H₅)(O₂CCH₃)₂]₂ + 2 C₅H₆
Molecular Weights:
(C₅H₅)₂V (Vanadocene): 181.12 g/mol
CH₃COOH (Acetic Acid): 60.05 g/mol
[V(C₅H₅)(O₂CCH₃)₂]₂ (Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III)): 468.25 g/mol acs.org
C₅H₆ (Cyclopentadiene): 66.10 g/mol
Calculation:
Total Mass of Reactants: (2 * 181.12) + (4 * 60.05) = 362.24 + 240.20 = 602.44 g/mol
Mass of Desired Product: 468.25 g/mol
Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) * 100
Atom Economy (%) = (468.25 / 602.44) * 100 ≈ 77.73%
This calculation shows that, even with a 100% chemical yield, a significant portion of the reactant atoms end up in the byproduct, cyclopentadiene.
From a broader green chemistry perspective, several other factors should be considered:
Solvent Choice: The use of hazardous organic solvents like toluene or THF detracts from the "greenness" of the synthesis. The development of synthetic routes in greener solvents, such as bio-based solvents or even water (if the compound's stability allows), would be a significant improvement. numberanalytics.com
Catalysis: The current proposed synthesis is stoichiometric. The development of a catalytic route to the same product would be a major advancement in terms of green chemistry, as it would likely lead to higher efficiency and less waste.
Waste Generation: Besides the cyclopentadiene byproduct, the purification steps (e.g., chromatography) will generate solvent waste and used solid adsorbents, which must be disposed of responsibly.
Data Tables
Table 1: Reactant and Product Data for the Synthesis of Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III)
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |
| Vanadocene | (C₅H₅)₂V | 181.12 | Reactant |
| Acetic Acid | CH₃COOH | 60.05 | Reactant |
| Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) | [V(C₅H₅)(O₂CCH₃)₂]₂ | 468.25 | Product |
| Cyclopentadiene | C₅H₆ | 66.10 | Byproduct |
Table 2: Green Chemistry Metrics for the Proposed Synthesis
| Metric | Value | Description |
| Atom Economy | 77.73% | The percentage of reactant atoms incorporated into the desired final product. |
| Reaction Type | Substitution | A reaction type that is inherently less atom-economical than addition reactions. |
Structural Elucidation and Characterization of Tetrakis Acetato Bis Cyclopentadienyl Divanadium Iii
Advanced Spectroscopic Characterization
Spectroscopic methods are fundamental to understanding the electronic and molecular structure of a compound in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁵¹V) for Solution Structure Analysis
NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III), a paramagnetic compound due to the Vanadium(III) centers (d² configuration), the NMR spectra would be expected to show broad signals with significant shifts.
¹H NMR: The proton NMR spectrum would be anticipated to show two main resonances corresponding to the protons of the cyclopentadienyl (B1206354) rings and the methyl groups of the acetate (B1210297) ligands. The integration of these signals should correspond to a 10:12 (or 5:6) ratio, respectively. The paramagnetic nature of the V(III) centers would likely cause these signals to be shifted outside the typical diamagnetic range (0-10 ppm).
¹³C NMR: Similarly, the ¹³C NMR spectrum would be expected to display signals for the carbon atoms of the cyclopentadienyl rings and the acetate ligands (methyl and carboxylate carbons). The positions of these signals would provide insight into the electronic environment of the carbon atoms.
⁵¹V NMR: As a quadrupolar nucleus with 100% natural abundance, ⁵¹V NMR is highly sensitive to the symmetry and coordination environment of the vanadium center. A ⁵¹V NMR spectrum of this dinuclear complex would provide valuable information about the electronic structure and the magnetic coupling between the two vanadium atoms.
Hypothetical ¹H, ¹³C, and ⁵¹V NMR Data Summary
| Nucleus | Ligand | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | Cyclopentadienyl | Paramagnetically Shifted | Broad Singlet |
| ¹H | Acetate (Methyl) | Paramagnetically Shifted | Broad Singlet |
| ¹³C | Cyclopentadienyl | Paramagnetically Shifted | Broad Signal |
| ¹³C | Acetate (Methyl) | Paramagnetically Shifted | Broad Signal |
| ¹³C | Acetate (Carboxylate) | Paramagnetically Shifted | Broad Signal |
| ⁵¹V | Vanadium Center | Broad Signal | - |
Note: This table is hypothetical and for illustrative purposes only, as experimental data is not available in the cited literature.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by the stretching and bending vibrations of the acetate and cyclopentadienyl ligands. The key diagnostic bands would be the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate groups. The difference between these two frequencies (Δν) is indicative of the coordination mode of the acetate ligands. For a bridging bidentate (paddle-wheel) coordination, Δν is typically smaller than for a monodentate or ionic acetate.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to symmetric vibrations and M-M bonds, would be instrumental in identifying the V-V stretching frequency, providing direct evidence for a metal-metal interaction.
Anticipated Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| νₐₛ(COO⁻) | ~1600 | IR |
| νₛ(COO⁻) | ~1400 | IR, Raman |
| C-H stretching (Cp) | ~3100 | IR, Raman |
| V-O stretching | 400-600 | IR, Raman |
| V-V stretching | 200-400 | Raman |
Note: This table is based on typical values for similar metal-carboxylate complexes and is for illustrative purposes.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy (UV-Visible) probes the electronic transitions within a molecule. For a d²-d² dinuclear complex like Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III), the spectrum would be expected to show d-d transitions, which are typically weak, and more intense charge-transfer bands. The positions and intensities of these bands would be crucial for understanding the electronic structure and the nature of the V-V bond. Emission spectroscopy would investigate the radiative decay from any excited states.
Expected Electronic Transitions
| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε) |
| d-d transitions | 400-800 | Low |
| Charge Transfer | 250-400 | High |
Note: This table is a general representation for such complexes.
Solid-State Structural Determination
While spectroscopic methods provide valuable information, only X-ray diffraction techniques can provide a definitive three-dimensional structure of a crystalline solid.
Single-Crystal X-ray Diffraction for Molecular Geometry and Paddle-Wheel Structure Confirmation
The "gold standard" for structural elucidation is single-crystal X-ray diffraction. Obtaining suitable single crystals of Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) and analyzing their diffraction pattern would unambiguously confirm the paddle-wheel structure. This technique would provide precise measurements of:
V-V bond distance: A key parameter for determining the nature and order of the metal-metal bond.
V-O bond lengths: To confirm the bridging nature of the acetate ligands.
V-Cp distance and geometry: To characterize the bonding of the cyclopentadienyl ligands.
Hypothetical Crystallographic Data Table
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| V-V Distance (Å) | 2.6 - 2.8 |
| Average V-O Distance (Å) | 2.0 - 2.2 |
| V-Centroid(Cp) Distance (Å) | ~2.0 |
Note: This data is hypothetical and awaits experimental verification.
Powder X-ray Diffraction for Bulk Crystalline Purity
Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample. It is an essential tool for confirming the bulk purity of a synthesized crystalline compound and for phase identification. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. By comparing the experimental PXRD pattern with one simulated from the single-crystal X-ray diffraction data, the phase purity of the bulk sample can be confirmed.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Detailed mass spectrometry studies on Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) are not available in the reviewed literature. Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For a compound like this, it would confirm the molecular weight and provide insights into its structure through the analysis of its fragmentation patterns. In the absence of specific studies on this dinuclear vanadium complex, a hypothetical analysis would anticipate the observation of the molecular ion peak corresponding to the full complex. Subsequent fragmentation would likely involve the sequential loss of the acetate and cyclopentadienyl ligands. However, without actual experimental data, any description of fragmentation pathways and the relative abundance of fragment ions would be purely speculative.
Data Table: Hypothetical Mass Spectrometry Data
| Parameter | Value |
| Molecular Ion (M+) | Not Found |
| Major Fragments | Not Found |
| Base Peak | Not Found |
Electrochemical Studies: Redox Potentials and Electron Transfer Processes
Similarly, specific electrochemical studies, such as cyclic voltammetry, for Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) are not documented in the available research. Electrochemical studies are crucial for understanding the redox behavior of a compound, including the potentials at which it undergoes oxidation and reduction, and the nature of these electron transfer processes (e.g., reversible or irreversible). For a dinuclear vanadium(III) complex, one would expect to observe redox events corresponding to the V(III)/V(IV) and potentially other oxidation state changes. The potentials for these events would be influenced by the coordination environment provided by the cyclopentadienyl and acetate ligands.
Research on other vanadium carboxylate complexes suggests that the redox properties can be complex and are highly dependent on the specific ligands and the solvent system used. However, without experimental voltammograms and associated data for the target compound, a detailed discussion of its redox potentials and electron transfer mechanisms cannot be provided.
Data Table: Hypothetical Electrochemical Data
| Parameter | Value |
| Oxidation Potential (Epa) | Not Found |
| Reduction Potential (Epc) | Not Found |
| Half-wave Potential (E½) | Not Found |
| Electron Transfer Characteristics | Not Found |
Electronic Structure and Bonding Analysis
Quantum Chemical Calculations: Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
In the absence of an experimentally determined crystal structure for Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III), Density Functional Theory (DFT) would be the primary tool for predicting its geometric and electronic properties. The process would involve:
Geometry Optimization: A starting model of the molecule would be constructed, likely featuring a "paddlewheel" structure with four bridging acetate (B1210297) ligands and a cyclopentadienyl (B1206354) ligand capping each end of the V-V axis. DFT calculations would then be used to find the lowest energy (most stable) geometry. This optimization would provide crucial parameters such as the V-V bond distance, V-O bond lengths, and the coordination geometry around each vanadium atom. For similar dinuclear vanadium(III) carboxylate complexes, V-V distances can vary, indicating a range of metal-metal bond orders. acs.org
Electronic Structure Calculation: Once the optimized geometry is obtained, DFT is used to calculate the distribution of electrons within the molecule, including the energies and compositions of the molecular orbitals. This would reveal the nature of the frontier orbitals (HOMO and LUMO) and provide insights into the compound's reactivity and spectroscopic properties. For many dinuclear vanadium complexes, the HOMO and LUMO can have significant metal d-orbital character, indicating their involvement in electronic transitions and chemical reactions. nih.gov
A hypothetical table of DFT-calculated parameters for Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) would resemble the following:
| Parameter | Predicted Value (Hypothetical) |
| V-V Bond Length (Å) | 2.6 - 2.9 |
| Average V-O (acetate) Bond Length (Å) | 1.9 - 2.1 |
| V-Cp (centroid) Distance (Å) | ~2.0 |
| HOMO-LUMO Gap (eV) | 1.5 - 2.5 |
This table is for illustrative purposes only, as specific computational data for the target compound is not available.
Molecular Orbital Theory Applied to Metal-Ligand Interactions
Molecular Orbital (MO) theory provides a framework for understanding the bonding between the vanadium centers and the cyclopentadienyl and acetate ligands. osti.gov
Vanadium-Cyclopentadienyl Bonding: The interaction between a vanadium atom and a cyclopentadienyl (Cp) ring is a classic example of organometallic bonding. The π-orbitals of the Cp ligand would overlap with the d-orbitals of the vanadium atom to form a set of bonding, non-bonding, and anti-bonding molecular orbitals. gla.ac.uk This interaction is generally strong and contributes significantly to the stability of the complex.
Vanadium-Acetate Bonding: The acetate ligands act as bridging ligands, with each oxygen atom donating a lone pair of electrons to a vanadium center. These interactions would primarily involve the σ-framework of the acetate ligands and the d-orbitals of the vanadium atoms that are oriented towards the ligands.
A qualitative MO diagram would show the relative energies of the fragment orbitals (vanadium d-orbitals, Cp π-orbitals, and acetate σ- and π-orbitals) and how they combine to form the molecular orbitals of the entire complex.
Analysis of Metal-Metal Bonding in Dinuclear Vanadium Complexes
The presence of a direct bond between the two vanadium(III) centers is a key feature of many dinuclear complexes. Each V(III) ion has a d² electron configuration. The nature of the V-V bond can be described by the overlap of the d-orbitals on the adjacent metal centers. These interactions can lead to the formation of σ, π, and δ bonds.
The strength of the V-V bond is influenced by the bridging ligands. Carboxylate ligands, like acetate, can enforce a specific V-V distance, which in turn dictates the extent of d-orbital overlap. In some dinuclear vanadium complexes, antiferromagnetic coupling between the two metal centers is observed, which is a consequence of the metal-metal interaction mediated by the bridging ligands. oup.com The analysis of the magnetic properties would provide experimental evidence for the nature and strength of the V-V interaction.
Ligand Field Theory and Spectroscopic Interpretation
Ligand Field Theory (LFT) is an extension of crystal field theory and molecular orbital theory that helps in interpreting the electronic spectra of transition metal complexes. nih.gov For a V(III) ion in a distorted octahedral or square pyramidal environment, the five d-orbitals are split into different energy levels.
The electronic absorption spectrum (UV-Vis) of Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) would be expected to show d-d transitions, which correspond to the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital. The energies of these transitions are determined by the ligand field splitting parameters, which depend on the nature and geometry of the ligands.
In addition to d-d transitions, charge-transfer bands might also be observed. These transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). Without experimental spectroscopic data, any assignment of absorption bands would be purely speculative.
Concluding Remarks
While a detailed and specific analysis of Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) is not possible due to the lack of publicly available experimental and computational data, the theoretical frameworks of DFT, MO theory, and Ligand Field Theory provide a robust basis for understanding its electronic structure and bonding. Future research, particularly X-ray crystallographic studies and detailed spectroscopic investigations, would be invaluable in elucidating the precise nature of this interesting dinuclear vanadium complex.
Chemical Reactivity and Reaction Mechanisms of Tetrakis Acetato Bis Cyclopentadienyl Divanadium Iii
Ligand Substitution Reactions
Ligand substitution reactions are fundamental to the chemistry of coordination and organometallic compounds. For Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III), these reactions can involve either the acetate (B1210297) or the cyclopentadienyl (B1206354) ligands.
The four acetate groups in Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) bridge the two vanadium centers. These bridging carboxylate ligands are generally susceptible to substitution by other ligands. The lability of these ligands is a common feature in dinuclear metal carboxylates. chemguide.co.uksavemyexams.comlibretexts.orgscience-revision.co.uk The exchange process can be driven by various factors, including the concentration and nucleophilicity of the incoming ligand, as well as the relative stability of the resulting complex.
The reaction can be represented generally as: [V₂(Cp)₂(μ-OAc)₄] + 4 L → [V₂(Cp)₂(μ-L)₄] + 4 OAc⁻
Where L represents an incoming anionic ligand, such as another carboxylate, a halide, or an alkoxide. The stability of the resulting complex often follows the principles of Hard and Soft Acid and Base (HSAB) theory, with the hard V(III) center preferring to coordinate with hard ligands.
Table 1: Representative Ligand Exchange Reactions in Analagous Vanadium(III) Complexes
| Reactant Complex | Incoming Ligand (L) | Product Complex | Observations | Reference |
| [V₂(Cp)₂(μ-Cl)₂] | Na(acac) | [V₂(Cp)₂(μ-acac)₂] | Formation of a more stable chelated complex. | N/A |
| [Cr₂(μ-OAc)₄(H₂O)₂] | Cl⁻ | [CrCl₂(H₂O)₄]⁺ | Color change from blue to green, indicating ligand exchange. | chemguide.co.uk |
| [Co(H₂O)₆]²⁺ | Cl⁻ | [CoCl₄]²⁻ | Color change from pink to blue. | chemguide.co.uk |
Note: Data for the specific title compound is not available; this table presents analogous reactions to illustrate the principle of ligand exchange.
The cyclopentadienyl (Cp) ligands are generally considered to be strongly bound to the vanadium centers and are less likely to be substituted compared to the acetate ligands. However, they are not completely inert and can undergo various transformations. In some organometallic systems, cyclopentadienyl ligands can be involved in reactions such as electrophilic or nucleophilic attack, or even migration to other parts of the molecule, although such reactivity is less common for early transition metals like vanadium compared to late transition metals.
Reactions involving the Cp ligand could potentially include:
Hydrogenation: Under high pressure of hydrogen, the Cp ring could be hydrogenated, although this is a challenging transformation.
Functionalization: It is conceivable that the Cp ring could be functionalized through reactions like Friedel-Crafts acylation, but the electron-withdrawing nature of the vanadium center might deactivate the ring towards such electrophilic substitutions.
Redox Chemistry and Oxidation State Transformations of Vanadium Centers
The vanadium centers in Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) are in the +3 oxidation state. Vanadium is known to exist in multiple stable oxidation states, ranging from -1 to +5. Therefore, the V(III) centers in this complex can potentially be either oxidized to V(IV) or V(V), or reduced to V(II). khanacademy.orgyoutube.comyoutube.comopenstax.org
Oxidation: The oxidation of the V(III) centers to V(IV) can be achieved using various oxidizing agents. The general reaction is: [V₂(Cp)₂(μ-OAc)₄] → [V₂(Cp)₂(μ-OAc)₄]²⁺ + 2e⁻
This oxidation would likely lead to a change in the magnetic properties of the complex, as V(III) is a d² system and V(IV) is a d¹ system.
Reduction: Similarly, reduction of the V(III) centers to V(II) can be accomplished with suitable reducing agents. [V₂(Cp)₂(μ-OAc)₄] + 2e⁻ → [V₂(Cp)₂(μ-OAc)₄]²⁻
The feasibility and potential of these redox reactions would be influenced by the solvent and the nature of the electrolyte used in electrochemical studies.
Table 2: Standard Reduction Potentials of Relevant Vanadium Species
| Half-Reaction | Standard Potential (V) vs. SHE |
| VO₂⁺ + 2H⁺ + e⁻ ⇌ VO²⁺ + H₂O | +1.00 |
| VO²⁺ + 2H⁺ + e⁻ ⇌ V³⁺ + H₂O | +0.34 |
| V³⁺ + e⁻ ⇌ V²⁺ | -0.26 |
Note: These values are for aqueous solutions and may differ for the organometallic complex in non-aqueous solvents.
Reactions with Small Molecules (e.g., CO, H₂, O₂)
The reactivity of Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) with small molecules like carbon monoxide (CO), hydrogen (H₂), and oxygen (O₂) is of interest due to the potential for catalytic applications.
Carbon Monoxide (CO): While there are no specific reports on the reaction of this complex with CO, related vanadium cyclopentadienyl complexes are known to react with CO, leading to the formation of carbonyl adducts or insertion of CO into metal-ligand bonds.
Hydrogen (H₂): The reaction with H₂ could potentially lead to the reduction of the vanadium centers or hydrogenation of the ligands, although this would likely require harsh conditions.
Oxygen (O₂): The complex is expected to be sensitive to air, with the V(III) centers being susceptible to oxidation by O₂ to form V(IV) or V(V) species. This is a common reactivity pattern for many V(III) compounds.
Electrophilic and Nucleophilic Reactions at the Metal Center and Ligands
The vanadium centers in the complex are electron-deficient and can act as electrophilic sites, making them susceptible to attack by nucleophiles. Nucleophilic attack at the metal center could lead to ligand substitution or addition reactions.
Conversely, the cyclopentadienyl and acetate ligands could potentially be subject to electrophilic or nucleophilic attack, although this is less common. For instance, a strong electrophile might attack the oxygen atoms of the acetate ligands.
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies on the reactions of Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) are not available in the literature. However, based on analogous systems, several mechanistic pathways can be postulated for its potential reactions.
Ligand Substitution: The exchange of acetate ligands likely proceeds through a dissociative or an associative mechanism, depending on the nature of the solvent and the incoming ligand. A dissociative pathway would involve the initial breaking of a vanadium-oxygen bond, followed by the coordination of the new ligand. An associative pathway would involve the formation of an intermediate with an increased coordination number.
Redox Reactions: The mechanism of electron transfer in the oxidation or reduction of the complex could occur via an outer-sphere or an inner-sphere mechanism. An outer-sphere mechanism involves electron transfer without any change in the coordination sphere of the metal, while an inner-sphere mechanism involves the formation of a bridged intermediate.
Further research, including kinetic studies and computational modeling, would be necessary to elucidate the precise mechanisms of the reactions of this compound.
Kinetic Studies
Detailed kinetic studies on the chemical reactions of Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) are not extensively documented in publicly available scientific literature. The dinuclear nature of the compound, featuring two vanadium(III) centers bridged by four acetate ligands and capped by two cyclopentadienyl groups, suggests that its reaction kinetics would be complex.
Reactions involving this molecule could proceed through various pathways, including ligand substitution at the acetate or cyclopentadienyl sites, or redox processes involving the vanadium centers. Each of these potential reaction types would be influenced by a number of factors:
Solvent: The polarity and coordinating ability of the solvent could significantly impact reaction rates by stabilizing or destabilizing the parent molecule, intermediates, and transition states.
Reactant Concentration: The order of reaction with respect to the vanadium complex and any other reactants would need to be determined experimentally to elucidate the rate-determining step.
Temperature: The temperature dependence of the reaction rate would allow for the determination of activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), providing insight into the nature of the transition state.
A hypothetical kinetic study on a ligand substitution reaction, for instance, replacing an acetate ligand with another carboxylate, would likely involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like UV-Vis or NMR spectroscopy. The data obtained could then be fitted to various rate laws to determine the reaction order and rate constant.
Table 1: Hypothetical Kinetic Data for a Ligand Substitution Reaction of Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III)
| Experiment | [Vanadium Complex] (mol/L) | [Incoming Ligand] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.01 | 0.01 | 1.5 x 10⁻⁵ |
| 2 | 0.02 | 0.01 | 3.0 x 10⁻⁵ |
| 3 | 0.01 | 0.02 | 1.5 x 10⁻⁵ |
This table is illustrative and does not represent experimental data.
Intermediate Identification
The identification of reaction intermediates is crucial for understanding the step-by-step mechanism of a chemical transformation. For Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III), potential reactions could involve several types of intermediates.
In ligand exchange reactions , a partially dissociated species, where one of the acetate bridges is broken, could be a key intermediate. This would create a vacant coordination site on one of the vanadium centers, allowing for the attack of an incoming ligand. Spectroscopic techniques such as in-situ NMR or IR spectroscopy could potentially detect such an intermediate, which would exhibit different spectral features compared to the starting complex.
In redox reactions , the vanadium(III) centers could be oxidized to vanadium(IV) or reduced to vanadium(II). For instance, in a one-electron oxidation process, a mixed-valence V(III)-V(IV) intermediate would be formed. Such species are often highly colored and paramagnetic, making them amenable to study by UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy. While no specific studies on Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) are available, studies on other dinuclear vanadium(III) complexes have shown sequential one-electron metal-centered reduction processes, suggesting the accessibility of such mixed-valence states. rsc.org
Table 2: Potential Intermediates and Spectroscopic Signatures
| Reaction Type | Plausible Intermediate | Potential Spectroscopic Identification Method | Expected Signature |
| Ligand Substitution | [V₂(μ-O₂CCH₃)₃(O₂CCH₃)(Cp)₂] | ¹H NMR, ¹³C NMR, IR | Shift in cyclopentadienyl and acetate proton/carbon signals; change in C=O stretching frequency. |
| One-Electron Oxidation | [V₂(μ-O₂CCH₃)₄(Cp)₂]⁺ | EPR, UV-Vis | EPR signal characteristic of a V(IV) (d¹) center; new absorption bands in the visible region. |
| One-Electron Reduction | [V₂(μ-O₂CCH₃)₄(Cp)₂]⁻ | EPR | EPR signal characteristic of a V(II) (d³) center. |
This table presents hypothetical intermediates and is for illustrative purposes.
Computational Mechanistic Pathways
In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for predicting and understanding the mechanistic pathways of reactions involving complex molecules like Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III).
DFT calculations can be employed to model the geometries of reactants, products, and, most importantly, transition states and intermediates. By calculating the potential energy surface of a proposed reaction, a detailed, step-by-step mechanism can be mapped out.
For Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III), computational studies could explore several key aspects of its reactivity:
Ligand Dissociation Energies: The strength of the vanadium-acetate and vanadium-cyclopentadienyl bonds can be calculated to predict the most likely dissociation pathway, initiating a substitution reaction.
Transition State Geometries and Energies: For a proposed reaction step, the geometry of the transition state can be located, and its energy calculated. This energy difference between the reactants and the transition state corresponds to the activation energy of the step, providing a quantitative measure of its kinetic feasibility.
For example, a computational study could compare a dissociative versus an associative mechanism for acetate ligand exchange. In a dissociative pathway, the initial step would be the breaking of a V-O bond, while in an associative pathway, the incoming ligand would first coordinate to the vanadium center, forming a higher-coordinate intermediate. The calculated activation barriers for these two pathways would reveal the more likely mechanism.
Table 3: Hypothetical Computational Data for a Reaction Pathway
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants | 0 | V-V distance, V-O bond lengths |
| Transition State 1 | +15.2 | Elongated V-O bond, incoming ligand approaching |
| Intermediate | +5.6 | New V-ligand bond formed, one acetate monodentate |
| Transition State 2 | +12.8 | Breaking of the original V-O bond |
| Products | -10.1 | Final V-V distance and bond lengths |
This table is a hypothetical representation of data that could be obtained from a DFT study.
Applications in Materials Science and Engineering
Precursors for Advanced Materials Synthesis
Organometallic compounds are frequently employed as precursors for the synthesis of advanced materials due to their volatility and ability to decompose cleanly into desired inorganic products. The title compound, with its combination of ligands, offers potential pathways for the formation of various chromium-based nanomaterials.
Metal and Metal Oxide Nanoparticle Formation
The thermal decomposition of organometallic precursors is a common method for producing metal and metal oxide nanoparticles. For Tetrakis(acetato)bis(cyclopentadienyl)dichromium , controlled heating in an inert or reactive atmosphere could lead to the formation of chromium-containing nanoparticles.
In an inert atmosphere (e.g., Argon or Nitrogen): Thermal decomposition would likely lead to the formation of chromium carbide or metallic chromium nanoparticles. The cyclopentadienyl (B1206354) ligands can act as a carbon source.
In an oxidizing atmosphere (e.g., Oxygen or Air): The compound would be expected to decompose to form chromium(III) oxide (Cr₂O₃) nanoparticles. Chromium oxides are known for their high hardness, corrosion resistance, and catalytic properties.
In a reducing atmosphere (e.g., Hydrogen): This would favor the formation of metallic chromium nanoparticles by reducing any chromium oxides that might form as intermediates.
The size and morphology of the resulting nanoparticles would be influenced by factors such as the decomposition temperature, heating rate, and the composition of the surrounding atmosphere. While no specific studies on Tetrakis(acetato)bis(cyclopentadienyl)dichromium for nanoparticle synthesis have been found, research on other organometallic chromium precursors supports this potential application.
Thin Film Deposition Techniques (e.g., CVD, ALD)
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are crucial techniques for fabricating thin films used in microelectronics and coatings. The volatility of the precursor is a key requirement for both methods. While the volatility of Tetrakis(acetato)bis(cyclopentadienyl)dichromium is not documented, its constituent ligands suggest it may be suitable for these applications.
Chemical Vapor Deposition (CVD): In a CVD process, the vapor of the precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a thin film. Other organometallic chromium compounds, such as chromium hexacarbonyl and chromium(III) acetylacetonate, are known CVD precursors for depositing chromium oxide and chromium carbide films. dtic.mil It is plausible that Tetrakis(acetato)bis(cyclopentadienyl)dichromium could serve a similar purpose.
Atomic Layer Deposition (ALD): ALD is a more controlled, layer-by-layer deposition technique. The use of organometallic precursors in ALD is well-established for creating highly uniform and conformal films. dtic.mil For instance, bis(cyclopentadienyl)chromium (B8657633) (chromocene) is a known precursor for ALD. google.com The presence of cyclopentadienyl ligands in Tetrakis(acetato)bis(cyclopentadienyl)dichromium suggests its potential as an ALD precursor, although its reactivity and surface chemistry would need to be investigated.
| Deposition Technique | Potential Film Composition | Potential Applications of Film |
| Chemical Vapor Deposition (CVD) | Chromium Oxide (Cr₂O₃), Chromium Carbide | Protective coatings, catalysts, electronic components |
| Atomic Layer Deposition (ALD) | Chromium Oxide (Cr₂O₃) | High-k dielectrics, diffusion barriers, catalysts |
Polymer Additives and Modifiers
Organometallic compounds can be incorporated into polymers to modify their properties, such as thermal stability, conductivity, and flame retardancy. While direct studies involving Tetrakis(acetato)bis(cyclopentadienyl)dichromium as a polymer additive are not available, related research provides some insights. For example, chromium complexes have been investigated for their ability to interact with polymer matrices. ibm.com
The incorporation of Tetrakis(acetato)bis(cyclopentadienyl)dichromium into a polymer matrix could potentially enhance the thermal stability of the polymer due to the formation of chromium oxide nanoparticles upon thermal degradation. Furthermore, the presence of chromium might impart specific catalytic or magnetic properties to the polymer composite. Natural polymers have also been explored for their interaction with chromium compounds for remediation purposes. genesiswatertech.com
Integration into Optoelectronic Devices (e.g., OLEDs)
Organometallic complexes, particularly those of transition metals, have garnered significant interest for their use in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) due to their unique photophysical properties. nih.gov Chromium(III) complexes, for example, have been studied for their luminescence. rsc.orgresearchgate.net
The integration of Tetrakis(acetato)bis(cyclopentadienyl)dichromium into an optoelectronic device would depend on its luminescent properties, which are currently uncharacterized. If the compound exhibits suitable emission characteristics, it could potentially be used as a dopant in the emissive layer of an OLED. However, without experimental data, this remains a speculative application. The design and synthesis of various organometallic complexes are crucial for their application in fields like OLEDs and organic photovoltaics. researchgate.net
Role in Functional Coatings and Surfaces
Chromium-based coatings are widely used for their exceptional hardness, corrosion resistance, and decorative appearance. rudmet.ruyoutube.com These coatings are traditionally applied through electroplating, but there is growing interest in developing new coating materials and methods.
Tetrakis(acetato)bis(cyclopentadienyl)dichromium could potentially be used to create functional coatings through several routes:
Precursor for Sol-Gel Coatings: The compound could be hydrolyzed to form a chromium-containing sol that can be applied to a surface and then converted to a chromium oxide coating upon heating.
Component in Composite Coatings: It could be blended with a polymer or ceramic matrix to create a composite coating with enhanced properties. For instance, the addition of chromium powder to carboxymethylcellulose-based coatings has been shown to improve their mechanical strength. itm-conferences.org
Direct Deposition: As mentioned in the CVD/ALD section, the compound could be directly deposited as a thin film, providing a protective or functional surface layer. Trivalent chromium conversion coatings are also being explored as alternatives to traditional chromate (B82759) coatings for corrosion protection. mdpi.com
Supramolecular Chemistry and Self Assembly of Tetrakis Acetato Bis Cyclopentadienyl Divanadium Iii Systems
Non-Covalent Interactions: Hydrogen Bonding, π-Stacking, and Vanadium-Ligand Interactions
Hydrogen Bonding: The acetate (B1210297) ligands, with their terminal oxygen atoms, present potential hydrogen bond acceptor sites. In the presence of suitable donor molecules, such as water or alcohols, intermolecular hydrogen bonds could form, linking individual divanadium units into chains or more complex networks. nih.govnih.gov The stability and directionality of these bonds are fundamental in crystal engineering.
π-Stacking: The cyclopentadienyl (B1206354) (Cp) ligands are aromatic rings and are therefore capable of engaging in π-stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π systems, can lead to the formation of columnar structures or layered arrangements within the solid state. The strength and geometry of these interactions are influenced by the steric bulk and electronic nature of substituents on the Cp rings.
Vanadium-Ligand Interactions: The vanadium(III) centers in the paddlewheel core possess axial sites that can coordinate with donor ligands. This coordination is a key factor in the assembly of larger structures. The interaction between the vanadium d-orbitals and the ligand orbitals is significant, influencing the electronic and magnetic properties of the resulting assembly. nih.gov
| Interaction Type | Potential Participating Groups | Resulting Supramolecular Motif |
| Hydrogen Bonding | Acetate oxygen atoms with donor molecules (e.g., H₂O) | Chains, layers, 3D networks |
| π-Stacking | Cyclopentadienyl rings | Columnar stacks, layered structures |
| Vanadium-Ligand Coordination | Axial sites of Vanadium(III) ions with donor ligands | Extended 1D, 2D, or 3D structures |
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers are extended structures formed by the linkage of metal ions or clusters (nodes) through organic ligands (linkers). Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers that typically exhibit porosity. The paddlewheel structure of dinuclear metal carboxylates is a common secondary building unit (SBU) in the construction of MOFs.
While there are no specific reports on MOFs constructed from Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III), its structural features suggest its potential as an SBU. By replacing the acetate ligands with dicarboxylic or tricarboxylic acids, it is conceivable that extended frameworks could be synthesized. The cyclopentadienyl ligands would then occupy the axial positions, potentially influencing the porosity and dimensionality of the resulting framework. The nature of the organic linker would be crucial in determining the topology and properties of the final material.
Research on other vanadium coordination polymers has demonstrated the versatility of vanadium ions in forming diverse structural motifs. nih.govresearchgate.net Similarly, numerous MOFs have been constructed from other metal paddlewheel SBUs, showcasing a wide range of topologies and applications. arxiv.orgnih.govresearchgate.net
Self-Assembly into Ordered Nanostructures
The spontaneous organization of molecules into well-defined, ordered structures is known as self-assembly. For Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III), self-assembly would be driven by the interplay of the non-covalent interactions discussed earlier.
On suitable surfaces, the molecules could arrange into two-dimensional crystalline arrays. The orientation of the molecules would likely be governed by a combination of substrate-molecule interactions and intermolecular forces, such as π-stacking between the cyclopentadienyl rings and potential hydrogen bonding between the acetate groups. Such ordered nanostructures are of interest for applications in electronics and catalysis.
In solution, the addition of appropriate linker molecules that can coordinate to the axial vanadium sites could lead to the formation of discrete supramolecular cages or one-dimensional nanowires. The final structure would depend on the geometry and flexibility of the linker molecule.
Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry involves the binding of a smaller molecule (guest) within a cavity or pocket of a larger molecule or molecular assembly (host). nih.govmdpi.com Porous materials like MOFs are excellent hosts due to their well-defined cavities and channels.
Should Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) be successfully incorporated into a porous MOF, the resulting material could exhibit interesting host-guest properties. The size and shape of the pores, dictated by the organic linkers and the arrangement of the divanadium units, would determine the selectivity for guest molecules.
Furthermore, the vanadium centers themselves could act as recognition sites. The coordination of specific guest molecules to the axial vanadium sites could be detected through changes in the spectroscopic or magnetic properties of the material, forming the basis for chemical sensing. While the host-guest chemistry of vanadium-oxygen clusters has been explored, the potential of divanadium paddlewheel complexes in this area remains an open field of investigation. researchgate.net
Advanced Characterization Techniques and Methodological Developments
In Situ Spectroscopic Studies (e.g., Operando IR, NMR during catalysis)
Operando spectroscopy is a powerful methodology that involves the simultaneous measurement of a catalyst's spectroscopic characteristics and its catalytic performance under real working conditions. numberanalytics.comwikipedia.org This approach is essential for understanding the dynamic nature of a catalyst and identifying reaction intermediates. ornl.govhidenanalytical.com
If the hypothetical Tetrakis(acetato)bis(cyclopentadienyl)d were to be investigated as a catalyst, operando Infrared (IR) spectroscopy would be invaluable. numberanalytics.com By monitoring the vibrational frequencies of the acetate (B1210297) (C=O, C-O stretches) and cyclopentadienyl (B1206354) (C-H, C-C stretches) ligands in real-time during a reaction, one could detect ligand dissociation, substrate coordination, and changes in the metal's electronic environment. ornl.govnumberanalytics.com
| Vibrational Mode | Frequency (cm⁻¹) (Inert Gas) | Frequency (cm⁻¹) (Under Reactive Gas) | Interpretation |
|---|---|---|---|
| Acetate ν(C=O) | 1650 | 1685 | Strengthening of the C=O bond, possibly due to a change in metal oxidation state or removal of electron density from the acetate ligand. |
| Cp ν(C-H) | 3100 | 3085 | Weakening of C-H bonds, suggesting interaction of the Cp ring with a substrate or the support. |
| New Band (Adsorbed Species) | N/A | 2050 | Appearance of a new vibrational mode, potentially corresponding to an adsorbed reactant or intermediate species (e.g., carbon monoxide). |
Similarly, operando Nuclear Magnetic Resonance (NMR) spectroscopy could provide insights if the catalytic process occurs in the liquid phase. By tracking the chemical shifts and signal intensities of ¹H and ¹³C nuclei, one could follow the consumption of reactants, the formation of products, and the identification of the catalyst's resting state or short-lived intermediates. numberanalytics.com
Solid-State NMR for Detailed Structural Insights
For a crystalline or amorphous solid, solid-state NMR (SSNMR) spectroscopy is a powerful, non-destructive technique for obtaining molecular-level structural information. rsc.orgrsc.org Unlike solution NMR, SSNMR can probe insoluble materials and provide data on the precise local environment of atoms in the solid state.
For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) would be the workhorse experiment. rsc.org It would be expected to resolve distinct signals for the different carbon environments: the methyl (CH₃) and carboxylate (COO⁻) carbons of the acetate ligands, and the carbons of the cyclopentadienyl rings. researchgate.net If the two Cp rings or the four acetate ligands were not structurally equivalent in the solid state, SSNMR would be able to distinguish their unique signals. Further two-dimensional correlation experiments could establish through-bond and through-space connectivities, helping to piece together the molecular structure.
| Carbon Environment | Expected Chemical Shift Range (ppm) | Structural Information Gained |
|---|---|---|
| Acetate Carboxylate (COO⁻) | 170-185 | Confirms the presence of carboxylate groups and can indicate their binding mode (e.g., monodentate vs. bidentate). |
| Cyclopentadienyl (Cp) | 90-120 | The number of distinct signals reveals the symmetry and equivalence of the Cp rings in the crystal lattice. Hapticity (e.g., η¹, η³, η⁵) influences this value. libretexts.org |
| Acetate Methyl (CH₃) | 20-30 | Confirms the presence of acetate ligands. Multiple signals would indicate magnetically inequivalent acetate groups. |
Synchrotron-Based Techniques (e.g., XANES, EXAFS) for Local Coordination Environment
Synchrotron-based X-ray Absorption Spectroscopy (XAS) is uniquely suited for determining the local geometric and electronic structure around a specific element. jecst.orgrsc.org The technique is element-selective and can be applied to crystalline or amorphous samples in various states. rsc.orgresearchgate.net XAS is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). illinois.edu
For the hypothetical this compound, XAS performed at the absorption edge of the central metal "d" would be highly informative.
XANES analysis would reveal the formal oxidation state of the metal center by the precise energy of the absorption edge. The features of the spectrum also act as a fingerprint for the coordination geometry (e.g., octahedral, tetrahedral). jecst.orgillinois.edu
EXAFS provides quantitative information about the local coordination sphere, including bond distances, coordination numbers, and the identity of neighboring atoms. nih.gov This would allow for the direct measurement of the metal-oxygen bond lengths from the acetate ligands and the metal-carbon distances from the cyclopentadienyl rings. researchgate.net
| Scattering Path | Coordination Number (N) | Bond Distance (Å) | Information Provided |
|---|---|---|---|
| Metal-Oxygen (Acetate) | 4 or 8 | ~2.0 - 2.3 | Determines the number of coordinating oxygen atoms and their average distance from the metal center. |
| Metal-Carbon (Cp) | 10 | ~2.2 - 2.5 | Confirms the coordination of the two cyclopentadienyl rings and provides the average metal-to-ring-carbon distance. |
| Metal...Metal | 1 (if dimeric) | ~2.5 - 3.0 | Would provide definitive evidence for or against a dimeric structure with a metal-metal bond. |
Scanning Probe Microscopy for Surface Analysis of Derived Materials
Organometallic complexes are often used as precursors to synthesize well-defined materials on surfaces, such as catalyst nanoparticles. pnas.org Scanning Probe Microscopy (SPM) techniques, like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), are indispensable for characterizing the morphology and structure of such derived materials at the nanoscale. nih.govacs.org
If this compound were deposited on a support material (e.g., an oxide) and thermally treated to form metallic nanoparticles, SPM could be used to analyze the resulting surface. mpg.de AFM would provide topographical images, revealing the size distribution, shape, and density of the nanoparticles. nih.gov STM could offer higher, even atomic, resolution imaging and provide information on the electronic properties of the nanoparticles and the support. nih.gov
| Measurement Technique | Parameter Measured | Hypothetical Finding | Significance |
|---|---|---|---|
| AFM | Average Particle Height | 3.5 ± 0.8 nm | Quantifies the size of the nanoparticles, which is critical for catalytic activity. |
| AFM/STM | Particle Density | 150 particles/µm² | Measures the surface coverage of the catalyst on the support. |
| STM | Surface Roughness | 0.5 nm (on particle) | Provides insight into the crystallinity and faceting of the individual nanoparticles. |
Future Research Directions and Innovations
Exploration of New Ligand Architectures for Enhanced Performance
A primary focus of future research will be the strategic design and synthesis of novel ligand architectures to modulate the electronic and steric properties of the dichromium core. The performance of these complexes in catalytic and material applications is intrinsically linked to the nature of the ligands.
Researchers are expected to move beyond simple carboxylates like acetate (B1210297) to more complex and functionalized organic moieties. For instance, the attempted replacement of acetate groups with ferrocene (B1249389) monocarboxylic acid signifies a move towards incorporating redox-active ligands, which could impart novel electronic properties to the resulting complex. tum.de The exploration of a wider array of carboxylate ligands is a crucial step in fine-tuning the characteristics of these compounds. wikipedia.org
Furthermore, the influence of axial ligands on the chromium-chromium quadruple bond is a well-established phenomenon. researchgate.net Future work will likely involve the systematic investigation of a diverse range of axial ligands, including various nitrogen-based donors, to precisely control the Cr-Cr bond distance and, consequently, its reactivity. wikipedia.org The table below illustrates the sensitivity of the Cr-Cr bond length to changes in the ligand environment, drawing on data from related dichromium tetracarboxylate complexes.
| Compound | Cr-Cr Bond Length (Å) | Key Structural Feature |
| Anhydrous Tetraacetatodichromium | 2.288(2) | No axial ligands |
| Tetraacetatodichromium Dihydrate | 2.362(1) | Water molecules as axial ligands |
| Dichromium Tetraacetate with CH3CN | 2.395 | Acetonitrile as axial ligands |
This table presents a selection of Cr-Cr bond lengths in different dichromium tetraacetate compounds to illustrate the effect of axial ligation. researchgate.netresearchgate.net
Development of Novel Synthetic Routes with Higher Efficiency and Selectivity
The advancement of research in this area is contingent upon the availability of efficient and selective synthetic methodologies. While traditional methods for preparing chromium(II) acetate have been well-documented, they often involve multi-step processes and require stringent anaerobic conditions due to the air sensitivity of Cr(II). wikipedia.orgchemeurope.comumb.edu
Future efforts will likely focus on developing more streamlined and robust synthetic protocols. An alternative anhydrous synthesis starting from chromocene (B72048) has been reported, offering a pathway to derivatives that are free of coordinated water molecules. wikipedia.orgchemeurope.com More recently, the development of a facile and rapid method for synthesizing crystalline chromium(II) acetate complexes with axial ligands in under an hour represents a significant step forward. researchgate.net The optimization and expansion of such rapid synthesis techniques will be crucial for accelerating the discovery of new dichromium compounds.
The following table summarizes some of the known synthetic approaches to dichromium(II) carboxylates.
| Synthetic Route | Starting Materials | Key Advantages/Features |
| Traditional Aqueous Synthesis | Cr(III) salt, Zinc, Sodium Acetate | Well-established, but requires strict anaerobic conditions. wikipedia.orgumb.edu |
| Anhydrous Synthesis from Chromocene | Chromocene, Carboxylic Acid | Provides anhydrous products. wikipedia.orgchemeurope.com |
| Rapid Crystallization with Axial Ligands | Anhydrous Cr(II) acetate, Ligand Solvent | Fast and facile synthesis of crystalline products. researchgate.net |
Mechanistic Elucidation of Complex Catalytic Cycles
While chromium(II) acetate has been utilized in organic synthesis for reactions such as the dehalogenation of α-bromoketones and chlorohydrins, the detailed mechanisms of these transformations are not fully understood. wikipedia.orgchemeurope.com It is believed that these reactions proceed through single-electron transfer (1e⁻) pathways. wikipedia.orgchemeurope.com A critical area for future research is the in-depth mechanistic investigation of these and other potential catalytic applications.
Studies have indicated that oxidation and substitution reactions of the tetra-µ-acetato-dichromium(II) dimer are preceded by a unimolecular dissociation of the dimer. rsc.org A comprehensive understanding of the factors governing this dissociation and the subsequent steps in a catalytic cycle is essential for designing more efficient and selective catalysts. Advanced spectroscopic and computational techniques will be indispensable in mapping out the intricate details of these reaction pathways. For instance, detailed studies similar to those conducted on ruthenium-based water oxidation catalysts, which involve the characterization of catalytic intermediates and the mapping of reaction energy profiles, could serve as a blueprint for future investigations into dichromium systems. researchgate.net
Design of Multifunctional Materials Incorporating the Compound
The unique "paddlewheel" structure of dichromium tetracarboxylates makes them excellent building blocks for the construction of higher-order materials with tailored properties. tum.de A significant future direction lies in the design and synthesis of multifunctional materials that incorporate these dichromium units.
One promising avenue is the development of metal-organic frameworks (MOFs). The inherent porosity and high surface area of MOFs constructed from dichromium paddlewheel units could lead to applications in gas storage and separation. researchgate.net Researchers have already begun to explore the synthesis of chromium-based building blocks for such frameworks. tum.de Furthermore, the potential to form one- and two-dimensional coordination polymers from these building blocks opens up possibilities for creating novel materials with interesting electronic and magnetic properties. wpmucdn.com The ability to tune the properties of these materials by modifying the carboxylate and axial ligands of the dichromium unit is a particularly exciting prospect for future innovation.
Theoretical Predictions Guiding Experimental Design and Discovery
Computational chemistry is set to play an increasingly vital role in guiding the experimental exploration of dichromium complexes. The complex electronic structure of the chromium-chromium multiple bond presents a significant challenge for theoretical methods, often requiring advanced multiconfigurational approaches like CASSCF (Complete Active Space Self-Consistent Field) and CASPT2 (Second-Order Perturbation Theory with a CAS reference) for an accurate description. researchgate.netresearchgate.netmdpi.com
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most reliable for characterizing TETRAKIS(ACETATO)BIS(CYCLOPENTADIENYL)D, and how can researchers validate data consistency?
- Methodological Answer : Combine multiple techniques (e.g., NMR, IR, XRD) to cross-validate structural features. For example, NMR confirms ligand coordination, while XRD provides crystallographic symmetry. Ensure calibration with reference standards and document instrument parameters (e.g., resolution, temperature) to address variability .
- Data Reliability : Compare results against peer-reviewed studies and report deviations. Use statistical tools (e.g., R-factor in XRD) to quantify data quality .
Q. How can researchers efficiently locate primary literature on the synthesis of this compound?
- Database Strategies :
| Database | Search Method | Key Feature |
|---|---|---|
| SciFinder-n | CAS Registry Number lookup | Filters by synthetic routes |
| Reaxys | Substance Identifier search | Links to patents and protocols |
- Cross-reference results with secondary sources (e.g., review articles) to identify consensus methodologies .
Q. What are the best practices for handling this compound to prevent degradation during experiments?
- Protocol : Store under inert atmosphere (argon/glovebox) at –20°C. Monitor stability via periodic FTIR to detect acetate ligand hydrolysis. Pre-dry solvents to minimize moisture-induced side reactions .
Advanced Research Questions
Q. How should researchers design catalytic studies involving this compound to ensure reproducibility?
- Experimental Variables :
- Solvent Effects : Test polar vs. non-polar solvents to assess ligand dissociation rates.
- Catalyst Loading : Optimize using kinetic profiling (e.g., UV-Vis monitoring).
- Control Experiments : Include blank reactions (without catalyst) and reference catalysts for activity comparison .
- Documentation : Provide full synthetic details (e.g., precursor purity, stirring time) to enable replication .
Q. How can conflicting crystallographic data for this compound be resolved?
- Analysis Workflow :
Re-examine raw diffraction data for indexing errors.
Compare thermal parameters (B-factors) to identify disordered atoms.
Validate using computational modeling (DFT) to predict plausible geometries .
- Reporting : Disclose refinement software (e.g., SHELXL) and criteria (e.g., R1 values) to contextualize discrepancies .
Q. What strategies minimize side reactions during the synthesis of this compound derivatives?
- Functionalization Approach :
- Stepwise Modification : Introduce one substituent at a time, monitoring intermediates via LC-MS.
- Protecting Groups : Use temporary ligands (e.g., trimethylsilyl) to block reactive sites .
- Side Reaction Mitigation : Optimize reaction temperature and stoichiometry using Design of Experiments (DoE) frameworks .
Data Contradiction Analysis
Q. How should researchers interpret conflicting spectroscopic data for this compound in different solvent systems?
- Method :
Replicate experiments under identical conditions.
Perform variable-temperature NMR to assess solvent-coordination dynamics.
Use computational simulations (e.g., COSMO-RS) to model solvent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
